molecular formula C20H18Cl2F3N5O B2994941 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone CAS No. 303986-15-4

6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone

Cat. No.: B2994941
CAS No.: 303986-15-4
M. Wt: 472.29
InChI Key: MGFDQMZKZVMQRK-UHFFFAOYSA-N
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Description

6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone is a heterocyclic compound featuring a quinoxalinone core substituted with chlorine, a pyrrolidinyl group, and a pyridinylaminoethyl side chain. The compound’s nitrogen-rich scaffold may facilitate interactions with biological targets, such as enzymes or receptors, though further studies are required to confirm its mechanism of action.

Properties

IUPAC Name

6-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-pyrrolidin-1-ylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2F3N5O/c21-13-3-4-16-15(10-13)28-18(29-6-1-2-7-29)19(31)30(16)8-5-26-17-14(22)9-12(11-27-17)20(23,24)25/h3-4,9-11H,1-2,5-8H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFDQMZKZVMQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC(=C3)Cl)N(C2=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone typically involves a multi-step process:

  • Formation of the quinoxaline core: : The quinoxaline backbone is prepared through the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound.

  • Substitution reactions:

  • Attachment of the pyrrolidinyl group: : The pyrrolidinyl group is then introduced via nucleophilic substitution reactions, typically employing an amine or amide group as the nucleophile.

  • Final modifications: : Additional functional groups, such as the trifluoromethyl group, are introduced through further reactions like halogen exchange or selective fluorination.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using scalable methods, ensuring consistency and purity. The process involves:

  • Bulk synthesis of intermediates: : Large-scale production of quinoxaline derivatives and chlorinated pyridinyl precursors.

  • Optimization of reaction conditions: : Employing catalysts and solvents that maximize yields and minimize by-products.

  • Purification techniques: : Advanced purification methods such as recrystallization, chromatography, and distillation ensure the final product's high purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone undergoes various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms to form oxidized derivatives.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.

  • Substitution: : Replacement of functional groups with other groups under suitable conditions.

Common Reagents and Conditions:
  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic conditions.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride, or hydrogen gas over palladium catalysts.

  • Substitution reagents: : Halogenating agents (chlorine, bromine), alkylating agents (alkyl halides), and acylating agents (acid chlorides).

Major Products Formed from These Reactions:
  • Oxidized products: : Quinones, oximes, or N-oxides.

  • Reduced products: : Hydroquinones, amines, or alcohols.

  • Substitution products: : Halogenated derivatives, alkylated or acylated compounds.

Scientific Research Applications

Chemistry: This compound is studied for its potential as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, enabling the creation of complex molecules with desired properties.

Biology: In biological research, it is used as a probe to study cellular mechanisms and as a potential therapeutic agent in drug development. Its interactions with biological targets are of particular interest.

Medicine: Medically, it holds promise as a lead compound in developing drugs for treating various diseases

Industry: Industrially, it is used in the production of specialized chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets within cells. It binds to certain enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular pathways vary depending on the context of its use, but often involve modulation of signal transduction, gene expression, or protein activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules, as outlined below:

Structural Analogs with Quinoxaline/Quinoline Cores

  • 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-[(E)-2-phenyldiazenyl]-4(1H)-quinolinone (): Shares a quinolinone core and a 3-chloro-5-(trifluoromethyl)-pyridinyl group. Key difference: Incorporates a diazenyl (-N=N-) linker instead of the ethylamino-pyrrolidinyl side chain. Applications: Supplier data (Key Organics, Ryan Scientific) suggest research or industrial use, though specifics are unclear .
  • 5-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-8-(trifluoromethyl)(1,2,4)triazolo[4,3-a]quinoxalin-4(5H)-one (): Features a triazoloquinoxaline core instead of quinoxalinone. Retains the ethylamino-pyridinyl side chain and trifluoromethyl groups. Molecular weight: 476.76 g/mol (vs. ~450–470 g/mol estimated for the target compound). Potential use: Similar nitrogen-rich scaffolds often exhibit pesticidal or kinase-inhibitory activity .

Pyridine/Pyrazole Derivatives with Agrochemical Relevance

  • Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) (): Pyrazole core with chloro and trifluoromethyl substituents. Use: Broad-spectrum insecticide targeting GABA receptors. Comparison: Both fipronil and the target compound leverage chloro-trifluoromethyl motifs for bioactivity, but their core structures differ significantly .
  • Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) (): Structural sibling of fipronil with an ethylsulfinyl group. Comparison: Highlights the role of sulfinyl vs. aminoethyl side chains in modulating target selectivity .

Data Table: Key Comparative Metrics

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Potential Use
6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone Quinoxalinone ~460 (estimated) Cl, CF₃, pyrrolidinyl, pyridinylaminoethyl Research chemical
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-[(E)-2-phenyldiazenyl]-4(1H)-quinolinone Quinolinone ~450–470 Cl, CF₃, diazenyl Industrial/research
Fipronil Pyrazole 437.15 Cl, CF₃, sulfinyl Insecticide
5-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-8-(trifluoromethyl)triazoloquinoxalin-4-one Triazoloquinoxaline 476.76 Cl, CF₃, triazolo Agrochemical/pharma

Research Implications and Gaps

  • Bioactivity: The target compound’s trifluoromethyl and chloro groups may enhance pesticidal activity, akin to fipronil , but its quinoxalinone core could confer unique pharmacokinetic properties.
  • Unanswered Questions : Specific biological targets, toxicity profiles, and metabolic stability remain unaddressed in the provided evidence.

Biological Activity

6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chloro and trifluoromethyl groups : These substitutions can significantly influence the compound's reactivity and biological interactions.
  • Quinoxalinone core : This bicyclic structure is known for its diverse pharmacological properties.

The empirical formula for this compound is C16H17ClF3N3OC_{16}H_{17}ClF_3N_3O, with a molecular weight of approximately 367.77 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may act through the following mechanisms:

  • Inhibition of Kinases : The compound may inhibit certain kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival.
  • Antimicrobial Activity : Some derivatives of quinoxalinones have shown promising results against various bacterial strains, indicating potential antimicrobial properties.
  • Antitumor Properties : Research indicates that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may also exhibit anticancer activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines
Kinase InhibitionInhibits specific kinase pathways

Case Studies

  • Antitumor Activity : A study conducted by Da Silva et al. evaluated the cytotoxic effects of various quinoxalinone derivatives on glioblastoma cells. The results indicated that compounds with similar structural features to our target compound exhibited significant inhibition of cell viability (IC50 values in the low micromolar range) .
  • Antimicrobial Efficacy : In vitro testing demonstrated that derivatives of quinoxalinones showed potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell wall synthesis .
  • Kinase Inhibition : Research on related compounds has shown that modifications at the quinoxalinone core can lead to selective inhibition of kinases involved in cancer progression. This suggests a potential pathway for therapeutic development targeting specific cancers .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling of the pyridine and quinoxaline moieties. Challenges include controlling regioselectivity during trifluoromethylation and avoiding side reactions at the pyrrolidinyl group. Optimization strategies:

  • Use DMSO as a solvent to enhance fluorination efficiency (e.g., via KF/DMSO systems) .
  • Employ coupling agents like EDC/HOBt to stabilize intermediates during amide bond formation.
  • Monitor reaction progress via HPLC to ensure purity (>98%) and minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : A combination of NMR (¹H/¹³C/¹⁹F), HRMS , and FTIR is critical:

  • ¹⁹F NMR confirms the presence and position of the trifluoromethyl group (δ ~ -60 to -70 ppm) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the quinoxaline core and pyrrolidinyl sidechain.
  • LC-MS with ESI+ ionization verifies molecular weight and detects halogenated impurities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies :

  • Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 24–72 hours.
  • Analyze degradation products via UPLC-QTOF-MS to identify hydrolysis or oxidation pathways.
  • Use XRD to monitor crystallinity changes, which affect solubility and bioavailability .

Advanced Research Questions

Q. What mechanistic insights are needed to explain contradictory bioactivity data in different cell lines?

  • Methodological Answer : Contradictions may arise from variations in membrane permeability or target expression. Strategies:

  • Conduct cellular uptake assays (e.g., LC-MS quantification of intracellular compound levels).
  • Use CRISPR knockouts to validate target specificity (e.g., kinase inhibition assays).
  • Compare metabolomic profiles across cell lines to identify off-target interactions .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to map interactions between the compound and target proteins (e.g., kinases).
  • Use QM/MM simulations to predict electronic effects of substituents (e.g., chloro vs. fluoro).
  • Validate predictions with SAR studies , focusing on the pyridinyl and pyrrolidinyl regions .

Q. What experimental designs are critical for resolving discrepancies in pharmacokinetic (PK) data across animal models?

  • Methodological Answer :

  • Standardize dosing regimens (oral vs. IV) and sampling times to minimize variability.
  • Use PBPK modeling to account for species-specific metabolic differences (e.g., CYP450 isoforms).
  • Analyze tissue distribution via radiolabeled tracer studies (¹⁴C-labeled compound) .

Q. How can researchers address inconsistencies in toxicity profiles reported in in vitro vs. in vivo studies?

  • Methodological Answer :

  • Perform metabolite identification (e.g., hepatocyte incubations) to detect toxic intermediates.
  • Use transgenic reporter cell lines (e.g., ARE-luciferase for oxidative stress) to predict in vivo outcomes.
  • Apply toxicogenomics to correlate gene expression changes with observed hepatotoxicity .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodological Answer :

  • Use nonlinear regression models (e.g., Hill equation) with bootstrap resampling to estimate EC₅₀ confidence intervals.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Validate outliers via Grubbs’ test or robust regression methods .

Q. How should researchers validate the compound’s target engagement in complex biological systems?

  • Methodological Answer :

  • Use CETSA (Cellular Thermal Shift Assay) to confirm binding to the intended target.
  • Perform SPR (Surface Plasmon Resonance) for kinetic analysis of binding affinity (KA/KD).
  • Combine RNA-seq and proteomics to identify downstream pathway modulation .

Tables for Key Parameters

Parameter Analytical Method Acceptance Criteria Reference
PurityHPLC (C18 column)≥98% (area normalization)
Trifluoromethyl group integrity¹⁹F NMRδ -62 to -68 ppm (singlet)
Aqueous solubilityShake-flask (pH 7.4)>50 µg/mL (UV-Vis quantification)
Plasma protein bindingEquilibrium dialysis% bound reported with SEM < 5%

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